molecular formula C13H21NO2 B1309888 3-(3,4-Diethoxyphenyl)propan-1-amine CAS No. 878684-94-7

3-(3,4-Diethoxyphenyl)propan-1-amine

Cat. No.: B1309888
CAS No.: 878684-94-7
M. Wt: 223.31 g/mol
InChI Key: WMIRKPVYZTYOTL-UHFFFAOYSA-N
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Description

3-(3,4-Diethoxyphenyl)propan-1-amine, also known as DEPAP, is a chemical compound with the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol. This compound is characterized by the presence of a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions, and a propan-1-amine chain.

Preparation Methods

The synthesis of 3-(3,4-Diethoxyphenyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the transaminase-mediated synthesis, which offers an environmentally and economically attractive approach for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This method utilizes immobilized whole-cell biocatalysts with ®-transaminase activity, achieving high conversion rates and enantiomeric excess .

Chemical Reactions Analysis

3-(3,4-Diethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3,4-Diethoxyphenyl)propan-1-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound’s structural similarity to certain bioactive molecules makes it a valuable tool in biological research for studying receptor interactions and enzyme activities.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Diethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is likely to interact with receptors or enzymes due to its structural features. The compound’s effects may be mediated through binding to these targets, leading to modulation of biological activities.

Comparison with Similar Compounds

3-(3,4-Diethoxyphenyl)propan-1-amine can be compared with similar compounds such as 3-(3,4-dimethoxyphenyl)propan-1-amine . Both compounds share a similar phenylpropanamine structure but differ in the substituents on the phenyl ring. The presence of ethoxy groups in this compound may impart different chemical and biological properties compared to the methoxy-substituted analog.

Similar compounds include:

  • 3-(3,4-dimethoxyphenyl)propan-1-amine
  • 1-(3,4-dimethoxyphenyl)propan-2-amine
  • 3-(3,4-dimethoxyphenyl)propanoic acid

Properties

IUPAC Name

3-(3,4-diethoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-3-15-12-8-7-11(6-5-9-14)10-13(12)16-4-2/h7-8,10H,3-6,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIRKPVYZTYOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCCN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424604
Record name 3-(3,4-Diethoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878684-94-7
Record name 3-(3,4-Diethoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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